1-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone
Description
Properties
IUPAC Name |
1-[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]-2-pyridin-3-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-21(2)15-10-19-11-16(20-15)24-14-5-7-22(12-14)17(23)8-13-4-3-6-18-9-13/h3-4,6,9-11,14H,5,7-8,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQGCSMUAUBOQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)CC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate amine precursors under acidic or basic conditions.
Attachment of the Pyrazine Ring: The pyrazine ring can be introduced via nucleophilic substitution reactions, where a dimethylamino group is added to the pyrazine ring.
Formation of the Pyridine Ring: The pyridine ring is often introduced through condensation reactions involving aldehydes or ketones.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine and pyrazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 1-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Ethanone Group
1-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(4-fluorophenyl)ethanone (CAS 2034499-68-6)
- Structural Difference : The pyridin-3-yl group is replaced with a 4-fluorophenyl ring.
- The electron-withdrawing fluorine may also influence electronic interactions in binding pockets .
- Molecular Weight : 344.4 g/mol (identical core structure).
1-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone (CAS 2034481-95-1)
- Structural Difference: Pyrazine is replaced with a methylpyridazine, and the ethanone substituent is thiophen-2-yl.
- Implications : Pyridazine’s reduced aromaticity compared to pyrazine may decrease π-π stacking efficiency. The thiophene group introduces sulfur-based interactions, which could enhance binding to metal ions or cysteine residues .
Heterocyclic Ring Modifications
1-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone (CAS 2034504-40-8)
- Structural Difference: Pyrazine is replaced with dimethylamino-pyridazine, and the ethanone group is substituted with a 3,5-dimethylisoxazole.
- Implications : The pyridazine ring’s nitrogen positions may alter hydrogen-bonding patterns. The isoxazole’s rigidity and methyl groups could sterically hinder binding but improve metabolic stability .
1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone (MFCD: 90123)
- Structural Difference : Pyrazine is replaced with a methoxy-pyrrolidinyl-pyridine.
Functional Analogues in Pharmacological Contexts
Molidustat (BAY 85-3934)
- Relevance : A HIF-prolyl hydroxylase inhibitor containing a pyridin-3-yl group and pyrrolidin-1-yl substituents.
- Comparison: While structurally distinct, Molidustat’s use of a pyridin-3-yl moiety highlights the importance of this group in targeting enzymatic active sites. The dimethylamino-pyrazine in the target compound may offer superior solubility or selectivity .
Biological Activity
1-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone is a complex organic compound that has garnered attention due to its potential biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features several notable structural components:
- Pyrrolidine ring : Contributes to the compound's ability to interact with various biological targets.
- Dimethylamino group : Enhances solubility and may influence pharmacokinetics.
- Pyrazine and pyridine moieties : These heterocycles are known for their roles in biological activity, particularly in drug design.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C20H23N5O |
| Molecular Weight | 351.42 g/mol |
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The compound's mechanism may involve:
- Enzyme Inhibition : The compound may act as an inhibitor of specific kinases or other enzymes involved in signaling pathways.
- Receptor Modulation : It could interact with neurotransmitter receptors, influencing various physiological responses.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, a study demonstrated that a related pyrazine derivative showed cytotoxic effects in hypopharyngeal tumor cells, suggesting that structural modifications can enhance biological efficacy .
Kinase Inhibition
A review on small molecule kinase inhibitors highlighted the importance of structural features in determining selectivity and potency against various kinases. The presence of a pyrazine ring was noted to enhance binding affinity to specific targets, which could be applicable to our compound .
Biological Activity Summary
The following table summarizes key findings related to the biological activity of this compound and similar compounds:
Q & A
Basic Research Question
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ peak matching calculated mass ± 3 ppm) .
- IR Spectroscopy: Identifies carbonyl (C=O) stretches (~1680 cm⁻¹) and ether (C-O) bonds (~1100 cm⁻¹) .
How can researchers resolve discrepancies in reported reaction yields for dimethylamino group installation on pyrazine?
Advanced Research Question
Discrepancies often arise from:
- Reagent Purity: Impure dimethylamine sources (e.g., aqueous vs. anhydrous) reduce yields. Use freshly distilled dimethylamine in dry THF .
- Competing Side Reactions: N-methylation vs. O-alkylation. Monitoring via TLC and optimizing base strength (e.g., NaH vs. K₂CO₃) minimizes byproducts .
- Temperature Effects: Higher temperatures (>100°C) degrade pyrazine rings. Controlled heating (60–80°C) with microwave assistance improves efficiency .
What computational methods predict this compound’s binding affinity to kinase targets?
Advanced Research Question
- Docking Studies (AutoDock Vina): Model interactions with ATP-binding pockets using PyMOL for visualization. Focus on hydrogen bonds between the pyridine ring and conserved residues (e.g., Glu91 in JAK2) .
- MD Simulations (GROMACS): Assess stability of the pyrrolidinyl-oxy linker in aqueous environments (≥50 ns simulations) .
- QSAR Models: Use CoMFA/CoMSIA to correlate substituent electronegativity (e.g., dimethylamino vs. methoxy) with IC₅₀ values .
What purification strategies optimize recovery of the final product?
Basic Research Question
- Column Chromatography: Use silica gel with gradient elution (hexane:EtOAc 4:1 → 1:2) to separate unreacted starting materials .
- Recrystallization: Ethanol/water mixtures (7:3) yield high-purity crystals (≥98% by HPLC) .
- HPLC Prep: Reverse-phase C18 columns (ACN/water + 0.1% TFA) resolve diastereomers in the pyrrolidinyl group .
How does pyrrolidinyl stereochemistry influence bioactivity, and how can it be experimentally validated?
Advanced Research Question
- Impact: The (S)-pyrrolidinyl configuration enhances binding to hydrophobic pockets (e.g., in PI3Kα) due to optimal spatial orientation .
- Validation Methods:
What safety protocols are critical during synthesis?
Basic Research Question
- Ventilation: Use fume hoods to handle volatile reagents (e.g., dimethylamine) .
- PPE: Nitrile gloves, goggles, and flame-resistant lab coats .
- Waste Disposal: Neutralize acidic byproducts (e.g., HCl) with NaHCO₃ before disposal .
How can SAR studies guide modification of pyridine/pyrazine rings?
Advanced Research Question
- Pyridine Ring: Introduce electron-withdrawing groups (e.g., -CF₃ at position 2) to enhance metabolic stability .
- Pyrazine Ring: Replace dimethylamino with morpholino to reduce hepatotoxicity while maintaining potency .
- Linker Optimization: Substitute pyrrolidinyl with piperidinyl to improve solubility (logP reduction by ~0.5 units) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
